molecular formula C15H19FN2O B13418511 3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane CAS No. 57269-25-7

3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13418511
CAS No.: 57269-25-7
M. Wt: 262.32 g/mol
InChI Key: RRFYFJJGMAQPAG-UHFFFAOYSA-N
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Description

3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that features a bicyclic structure with a fluorinated phenyl group. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound .

Mechanism of Action

The mechanism of action of 3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The compound’s bicyclic structure also contributes to its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its specific combination of a fluorinated phenyl group and a bicyclic scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

57269-25-7

Molecular Formula

C15H19FN2O

Molecular Weight

262.32 g/mol

IUPAC Name

2-fluoro-1-(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)-2-phenylethanone

InChI

InChI=1S/C15H19FN2O/c1-17-10-11-7-8-18(13(17)9-11)15(19)14(16)12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3

InChI Key

RRFYFJJGMAQPAG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCN(C1C2)C(=O)C(C3=CC=CC=C3)F

Origin of Product

United States

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